Cas no 881-50-5 (N-(4-Bromo-2-nitrophenyl)acetamide)

N-(4-Bromo-2-nitrophenyl)acetamide is a brominated nitro-substituted acetanilide derivative with applications in organic synthesis and pharmaceutical research. Its key structural features—a bromo group at the para position and a nitro group ortho to the acetamide moiety—make it a versatile intermediate for further functionalization, such as nucleophilic aromatic substitution or reduction reactions. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile facilitates the preparation of more complex aromatic systems, particularly in the development of agrochemicals or bioactive molecules. The presence of both electron-withdrawing groups enhances its utility in cross-coupling reactions and heterocycle formation.
N-(4-Bromo-2-nitrophenyl)acetamide structure
881-50-5 structure
商品名:N-(4-Bromo-2-nitrophenyl)acetamide
CAS番号:881-50-5
MF:C8H7BrN2O3
メガワット:259.056781053543
MDL:MFCD00024299
CID:726692
PubChem ID:136690

N-(4-Bromo-2-nitrophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-Bromo-2-nitrophenyl)acetamide
    • 4'-BROMO-2'-NITROACETANILIDE
    • Acetamide, N-(4-bromo-2-nitrophenyl)-
    • 2-acetamido-5-bromonitrobenzene
    • 4-Brom-2-nitro-acetanilid
    • acetic acid-(4-bromo-2-nitro-anilide)
    • Essigsaeure-(4-brom-2-nitro-anilid)
    • N-(4-bromo-2-nitro-phenyl)-acetamide
    • 4-Bromo-2-nitroacetanilide
    • GUBNCRISSRANNO-UHFFFAOYSA-N
    • 4 -Bromo-2 -nitroacetanilide
    • NSC142293
    • PubChem15583
    • 2-Nitro-4-bromacetanilid
    • N-Acetyl 4-bromo-2-nitroaniline
    • STK367251
    • BBL000685
    • N-(4-Bromo-2-nitrophenyl)acetamide #
    • AS0343
    • Acetanilide, 4′-bromo-2′-nitro- (6CI, 7CI, 8CI)
    • N-(4-Bromo-2-nitrophenyl)acetamide (ACI)
    • 4′-Bromo-2′-nitroacetanilide
    • NSC 142293
    • MFCD00024299
    • NS00039244
    • CS-0153992
    • AE-848/01518043
    • 4//'-Bromo-2//'-nitroacetanilide
    • DB-057046
    • EN300-18635
    • Z87001616
    • NSC-142293
    • DTXSID10236818
    • DS-5199
    • CCG-249272
    • SCHEMBL978546
    • ALBB-023629
    • AKOS004910224
    • 881-50-5
    • SY107207
    • MDL: MFCD00024299
    • インチ: 1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
    • InChIKey: GUBNCRISSRANNO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)NC1C([N+](=O)[O-])=CC(Br)=CC=1

計算された属性

  • せいみつぶんしりょう: 257.96400
  • どういたいしつりょう: 257.96400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • ひょうめんでんか: 0

じっけんとくせい

  • ゆうかいてん: 102-104°C
  • PSA: 74.92000
  • LogP: 2.91190

N-(4-Bromo-2-nitrophenyl)acetamide セキュリティ情報

N-(4-Bromo-2-nitrophenyl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(4-Bromo-2-nitrophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18635-0.5g
N-(4-bromo-2-nitrophenyl)acetamide
881-50-5 90%
0.5g
$23.0 2023-09-18
abcr
AB148977-250 mg
4-Bromo-2-nitroacetanilide, 97%; .
881-50-5 97%
250MG
€77.50 2022-09-01
Alichem
A012001292-250mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 95%
250mg
$484.80 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84860-5g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
5g
¥496.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84860-1g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
1g
¥165.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N896312-5g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
5g
2,306.70 2021-05-17
TRC
N498688-5mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5
5mg
$ 65.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224632-25g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
25g
¥2405 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX949-100mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
100mg
202CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX949-5g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
5g
461.0CNY 2021-07-10

N-(4-Bromo-2-nitrophenyl)acetamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sodium peroxoborate ,  Sulfuric acid ,  Potassium bromide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Acetic acid ,  Water
リファレンス
Oxidative bromination of aromatic amides using sodium perborate as oxidant
Hanson, James R.; et al, Journal of Chemical Research, 1997, (11), 432-433

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: 1,2-Dichloroethane ,  Water ;  50 min
リファレンス
Ultrasonically assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts
Sariah, Sana; et al, Green and Sustainable Chemistry, 2012, 2(3), 97-111

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
リファレンス
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Acetic acid ;  3 h, 100 °C
リファレンス
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  0 °C; overnight, 40 °C
リファレンス
PIII/PV=O Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles
Nykaza, Trevor V. ; et al, Angewandte Chemie, 2020, 59(11), 4505-4510

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ;  1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride
Lu, Yang; et al, Tetrahedron, 2013, 69(45), 9422-9427

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  1 h, 55 °C; 55 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ;  cooled
2.1 Solvents: Acetic acid ;  3 h, 100 °C
リファレンス
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Silica ,  Nitric acid Catalysts: Sodium tungsten oxide ;  5 min, 150 °C
1.2 Reagents: Sodium thiosulfate
リファレンス
Mortar-pestle and microwave assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts under solvent free conditions
Sariah, Sana; et al, International Journal of Organic Chemistry, 2012, 2(3), 233-247

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt; rt
2.1 Reagents: Oxygen ,  Iron nitrate (Fe(NO3)3) nonahydrate Catalysts: N-Hydroxyphthalimide Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  10 h, 50 °C; 50 °C → rt
2.2 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source
Gao, Yang; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3881-3884

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Acetic acid ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
リファレンス
Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds
Call, Arnau ; et al, Journal of the American Chemical Society, 2023, 145(32), 18094-18103

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Methanol ,  Water
2.1 100 °C
リファレンス
Exploration of larger central ring linkers in furamidine analogues: Synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties
Farahat, Abdelbasset A.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(7), 2156-2167

N-(4-Bromo-2-nitrophenyl)acetamide Raw materials

N-(4-Bromo-2-nitrophenyl)acetamide Preparation Products

N-(4-Bromo-2-nitrophenyl)acetamide 関連文献

N-(4-Bromo-2-nitrophenyl)acetamideに関する追加情報

N-(4-Bromo-2-nitrophenyl)acetamide (CAS No. 881-50-5): A Comprehensive Overview of Properties and Applications

N-(4-Bromo-2-nitrophenyl)acetamide (CAS No. 881-50-5) is an important organic compound with a wide range of applications in pharmaceutical research, agrochemical development, and material science. This aromatic amide derivative, characterized by its bromo and nitro functional groups, has gained significant attention in recent years due to its versatile chemical properties and potential in various industrial applications.

The molecular structure of N-(4-Bromo-2-nitrophenyl)acetamide consists of a phenyl ring substituted with both bromine and nitro groups at specific positions, along with an acetamide side chain. This unique arrangement contributes to its distinct chemical behavior, making it valuable for numerous synthetic pathways. Researchers often search for "N-(4-Bromo-2-nitrophenyl)acetamide synthesis" or "881-50-5 chemical properties" when exploring its potential uses in their projects.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:881-50-5)N-(4-Bromo-2-nitrophenyl)acetamide
A842483
清らかである:99%/99%
はかる:25g/100g
価格 ($):250.0/827.0